![molecular formula C9H11N5 B2438380 3-(1H-pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 1174879-99-2](/img/structure/B2438380.png)
3-(1H-pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole (referred to as PPT) is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PPT belongs to the class of pyrrolo[2,1-c][1,2,4]triazoles, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of PPT is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, PPT has been shown to inhibit CDK9, which is involved in the regulation of gene transcription. CDK9 inhibition leads to the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes, leading to apoptosis in cancer cells. In inflammation research, PPT has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway. In neurological research, PPT has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Biochemical and Physiological Effects
PPT has been shown to have various biochemical and physiological effects in different disease models. In cancer research, PPT has been shown to induce apoptosis in cancer cells and reduce tumor growth. In inflammation research, PPT has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurological research, PPT has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PPT is its high purity and yield, making it a suitable compound for further research. PPT has also been shown to have low toxicity and good bioavailability, making it a potential candidate for drug development. One limitation of PPT is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Another limitation is the lack of clinical studies on the safety and efficacy of PPT in humans.
Zukünftige Richtungen
There are several future directions for PPT research. In cancer research, further studies are needed to determine the efficacy of PPT in different cancer types and to investigate its potential as a combination therapy with other anticancer agents. In inflammation research, further studies are needed to determine the optimal dosage and duration of PPT treatment and to investigate its potential as a treatment for chronic inflammatory diseases. In neurological research, further studies are needed to determine the optimal dosage and duration of PPT treatment and to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, PPT is a chemical compound with potential as a therapeutic agent in various diseases. Its synthesis method has been optimized to produce high yields and purity, making it a suitable compound for further research. PPT has been extensively studied for its potential as a therapeutic agent in cancer, inflammation, and neurological disorders, where it has shown promising results. However, further studies are needed to determine the optimal dosage and duration of PPT treatment and to investigate its potential as a combination therapy with other agents.
Synthesemethoden
The synthesis of PPT involves the reaction of 3-(1H-pyrazol-1-ylmethyl)-5H-pyrrolo[2,1-c][1,2,4]triazole with an aldehyde or ketone in the presence of a reducing agent. The reaction yields PPT as a white solid with a melting point of around 220°C. The synthesis of PPT has been optimized to produce high yields and purity, making it a suitable compound for further research.
Wissenschaftliche Forschungsanwendungen
PPT has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, PPT has shown promising results as a potent inhibitor of the enzyme CDK9, which is involved in the regulation of gene transcription. CDK9 inhibition has been shown to induce apoptosis in cancer cells and reduce tumor growth. PPT has also been studied for its anti-inflammatory properties, where it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological research, PPT has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-3-8-11-12-9(14(8)6-1)7-13-5-2-4-10-13/h2,4-5H,1,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQACPBDZLGDDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

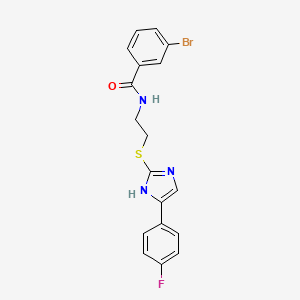
![(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2438299.png)
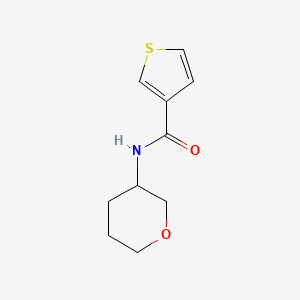
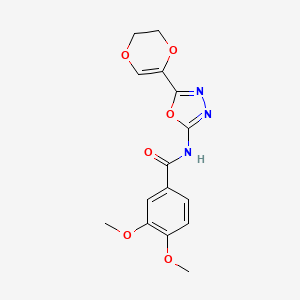
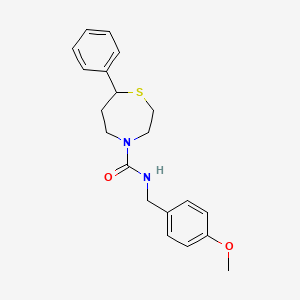
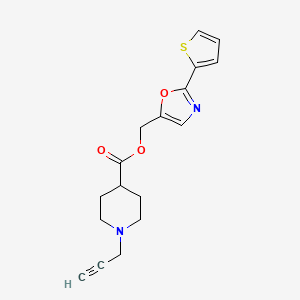
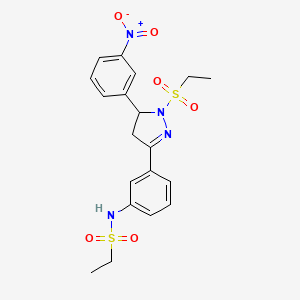
![N-(3,4-dimethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2438308.png)
![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2438310.png)
![2-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2438313.png)


![4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2438316.png)
![N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2438317.png)